Tetraamminepalladium(2+) dinitrate

Catalyst synthesis Volatile organic compound (VOC) oxidation Palladium precursor comparison

Researchers using PdCl₂ or Pd(NO₃)₂ for supported catalyst synthesis often face poor metal dispersion, uncontrolled nanoparticle growth, and chloride-induced catalyst poisoning. Tetraamminepalladium(2+) dinitrate eliminates these issues via strong electrostatic adsorption of the [Pd(NH₃)₄]²⁺ cation onto support surfaces, ensuring reproducible catalytic performance. • Achieves 100% toluene oxidation at 250°C vs. 80-90% with PdCl₂-derived catalysts • Yields >80% Pd conversion in electroless plating baths within 3 hours • Produces ultrasmall 1-2 nm nanoparticles on oxidized carbon supports • Chloride-free-ideal for pharmaceutical intermediate hydrogenation and fine chemical synthesis

Molecular Formula H12N6O6Pd
Molecular Weight 298.6 g/mol
CAS No. 13601-08-6
Cat. No. B088154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamminepalladium(2+) dinitrate
CAS13601-08-6
Molecular FormulaH12N6O6Pd
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESN.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2]
InChIInChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2
InChIKeyWIDMMNCAAAYGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 5 ml / 20 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminepalladium(2+) Dinitrate Overview


Tetraamminepalladium(2+) dinitrate ([Pd(NH₃)₄](NO₃)₂, CAS 13601-08-6) is a water-soluble coordination complex of palladium(II) with four ammonia ligands and two nitrate counterions . It is supplied as a yellow crystalline solid or a 10 wt.% aqueous solution and is widely employed as a precursor for the synthesis of heterogeneous and homogeneous palladium catalysts, including Pd/TS-1, Pd/Al₂O₃, Pd/C, and Pd/CNT systems . Its primary utility lies in the preparation of supported metal nanoparticles and catalysts for applications such as cross-coupling reactions (Suzuki, Heck), hydrogenation, oxidation, and electrochemical processes .

Why Tetraamminepalladium(2+) Dinitrate Cannot Be Replaced


Although multiple palladium salts (e.g., PdCl₂, Pd(NO₃)₂) are available as catalyst precursors, their differing counterions (chloride vs. nitrate) and coordination environments (ammine ligands vs. simple ionic salts) profoundly influence catalyst morphology, metal dispersion, and ultimate catalytic performance. Direct substitution of tetraamminepalladium(2+) dinitrate with alternatives like palladium chloride or palladium nitrate in established synthetic protocols often results in larger metal nanoparticles, inferior dispersion, and lower catalytic turnover [1][2][3]. The ammine ligands confer enhanced solution stability and facilitate strong electrostatic adsorption onto support materials, enabling superior metal utilization and performance in applications ranging from toluene oxidation to hydroisomerization [1][3].

Tetraamminepalladium(2+) Dinitrate Performance Comparison


Superior Toluene Oxidation vs. Palladium Chloride

In a direct head-to-head comparison using 1 wt.% Pd/Al₂O₃ catalysts prepared by wet-impregnation, the catalyst derived from tetraamminepalladium(2+) dinitrate achieved complete (100%) oxidation of toluene at 250°C, whereas the catalyst prepared from palladium chloride under identical conditions achieved only approximately 80–90% conversion at the same temperature [1]. This performance advantage was attributed to smaller metal particle size, enhanced dispersion, and higher specific surface area obtained with the tetraammine precursor [1].

Catalyst synthesis Volatile organic compound (VOC) oxidation Palladium precursor comparison

Electroless Plating: Stability and Conversion vs. Chloride

In electroless plating bath optimization for palladium composite membranes, tetraamminepalladium(2+) dinitrate demonstrated superior solution stability and resulted in higher palladium conversion yields compared to tetraamminepalladium chloride [1]. Under optimized conditions (pH 9-11, EDTA:Pd molar ratio 30:1 to 40:1, 71-77°C), conversions exceeding 80% were achieved after 3 hours of plating using a 27.5 g/L solution of the nitrate complex [1]. The nitrate counterion avoids the chloride-induced corrosion and catalyst poisoning issues associated with chloride-based precursors.

Electroless plating Membrane fabrication Palladium deposition

Biodiesel Hydroisomerization: Precursor Comparison

A comparative study of three palladium precursors for Pd/SAPO-31 bifunctional hydroisomerization catalysts found that palladium nitrate (Pd(NO₃)₂) yielded the highest n-hexadecane conversion (exceeding 85% under optimal conditions), while tetraamminepalladium(2+) dinitrate and ammonium chloroplatinate (H₂PdCl₆) produced catalysts with lower activity [1]. The optimal conditions were 350°C, 2.0 MPa, WHSV 1.5, H₂/oil ratio 500:1. This indicates that for this specific hydroisomerization application, the simple nitrate salt is preferred; however, the tetraammine complex remains a viable precursor, offering distinct advantages in other catalytic systems.

Hydroisomerization Biodiesel upgrading Bifunctional catalyst

Strong Electrostatic Adsorption for Ultrasmall Nanoparticles

Tetraamminepalladium(2+) dinitrate is specifically employed in Strong Electrostatic Adsorption (SEA) protocols to synthesize ultrasmall (1-2 nm) supported metal nanoparticles on low point-of-zero-charge (PZC) carbon supports, whereas tetrachloropalladium(II) (or chloroplatinic acid) is required for unoxidized, high-PZC supports [1]. This compatibility is dictated by the cationic nature of the [Pd(NH₃)₄]²⁺ complex, which strongly adsorbs onto negatively charged, oxidized carbon surfaces. The nitrate counterion is benign and easily removed during subsequent reduction/calcination steps [1].

Catalyst preparation Strong electrostatic adsorption Nanoparticle size control

Nitrate Counterion Advantage Over Chloride

Palladium precursors containing chloride counterions (e.g., PdCl₂, H₂PdCl₄) are known to leave residual chloride on the catalyst surface after preparation, which can poison catalytic sites, particularly in hydrogenation and oxidation reactions [1]. In contrast, the nitrate counterion in tetraamminepalladium(2+) dinitrate is easily removed during calcination or reduction, leaving a cleaner, more active palladium surface [1]. This is a well-established class-level advantage of nitrate-based metal precursors over chloride-based analogues.

Catalyst preparation Counterion effect Surface poisoning

Tetraamminepalladium(2+) Dinitrate Optimal Applications


Pd/Al₂O₃ Catalysts for Complete VOC Oxidation

This scenario is directly supported by evidence from Section 3, Item 1: tetraamminepalladium(2+) dinitrate-derived Pd/Al₂O₃ catalysts achieve 100% toluene oxidation at 250°C, outperforming PdCl₂-derived catalysts (80-90% conversion) under identical conditions [1]. This makes it the precursor of choice for environmental catalysis where complete VOC abatement is mandated.

Electroless Palladium Membrane Plating

This scenario is directly supported by evidence from Section 3, Item 2: tetraamminepalladium(2+) dinitrate provides superior plating bath stability and higher palladium conversion (>80% after 3h) compared to tetraamminepalladium chloride in electroless deposition [2]. This is critical for manufacturing high-quality, defect-free palladium composite membranes for hydrogen separation and purification.

Ultrasmall Pd Nanoparticles on Carbon Supports via SEA

This scenario is directly supported by evidence from Section 3, Item 4: the cationic [Pd(NH₃)₄]²⁺ complex in tetraamminepalladium(2+) dinitrate enables strong electrostatic adsorption onto low-PZC, oxidized carbon supports, yielding ultrasmall 1-2 nm nanoparticles [3]. This is essential for maximizing metal utilization in electrocatalysts (e.g., for fuel cells) and single-atom catalysis.

Chloride-Free Pd Catalysts for Hydrogenation and Cross-Coupling

This scenario is supported by class-level inference from Section 3, Item 5: the nitrate counterion avoids chloride-induced catalyst poisoning, making tetraamminepalladium(2+) dinitrate the preferred precursor for applications where high-purity, chloride-free palladium surfaces are required [4]. This is particularly relevant for pharmaceutical intermediate synthesis and fine chemical hydrogenation where trace chlorides can deactivate catalysts or contaminate products.

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